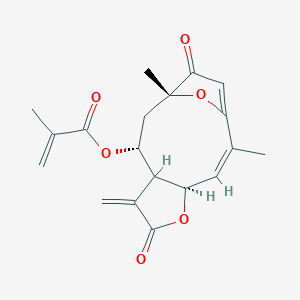
15-Deoxygoiazensolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Deoxygoiazensolide is a sesquiterpene lactone known for its complex structure and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of inflammatory pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Deoxygoiazensolide involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization, oxidation, and esterification reactions. A common synthetic route might involve the following steps:
Cyclization: Formation of the core sesquiterpene structure through cyclization reactions.
Oxidation: Introduction of oxygen functionalities using oxidizing agents like m-chloroperbenzoic acid.
Esterification: Formation of ester linkages using reagents such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may facilitate scalable production in the future.
Chemical Reactions Analysis
Types of Reactions: 15-Deoxygoiazensolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at specific positions on the lactone ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, enhancing its biological activity or altering its physical properties.
Scientific Research Applications
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its anti-inflammatory and anticancer properties.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 15-Deoxygoiazensolide involves the inhibition of the NF-kappa-B signaling pathway . This pathway is crucial for regulating immune responses, inflammation, and cell survival. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell proliferation.
Molecular Targets and Pathways:
Nuclear factor NF-kappa-B (NFKB): A key transcription factor involved in inflammatory responses.
MAPK signaling pathway: Another pathway influenced by this compound, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
15-Deoxygoiazensolide is unique among sesquiterpene lactones due to its specific structure and biological activity. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: Known for its antimalarial activity, also a sesquiterpene lactone.
Costunolide: Exhibits anti-inflammatory and anticancer activities similar to this compound.
Uniqueness: this compound’s unique structure allows it to specifically inhibit the NF-kappa-B pathway, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(2Z,4R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16?,19-/m1/s1 |
InChI Key |
RYBHZNMPMHOBAR-VBWBTOQVSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2C([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















